molecular formula C19H15N3O4 B1239613 N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide

N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide

Cat. No.: B1239613
M. Wt: 349.3 g/mol
InChI Key: MMRCYJSCKXDLSJ-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(4-nitrophenyl)-2-furanyl]methylideneamino]-2-phenylacetamide is a member of acetamides.

Scientific Research Applications

Synthesis and Biological Activities

  • Hydrazide-Schiff bases, including N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide, are synthesized for potential biological applications. These compounds have shown promising antibacterial and anthelmintic activities, as evidenced in studies involving Gram-positive and Gram-negative bacterial strains, and earthworm species (Husain et al., 2015).

Antidepressant and Nootropic Potential

  • Some derivatives of this compound have been investigated for their antidepressant activity. Notably, certain derivatives demonstrated significant antidepressant activity in animal models, indicating potential applications in mental health treatment (Thomas et al., 2016).

Anti-Tubercular Activity

  • These compounds have also been explored for their anti-tubercular activity. Specific derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting their potential use in tuberculosis treatment (Cardoso et al., 2016).

Application in Metal Complex Formation

  • Schiff-base ligands derived from these compounds are used to form metal complexes. Studies reveal that these complexes exhibit biological activity against bacterial strains, highlighting their potential in microbial resistance applications (Ahmed et al., 2013).

Antimicrobial and Antioxidant Properties

  • The derivatives of this compound have been studied for their antimicrobial and antioxidant activities. This indicates their potential use in pharmaceutical applications targeting microbial infections and oxidative stress (Devi et al., 2010).

Broad-Spectrum Antibacterial Candidates

  • Recent studies have produced novel derivatives of these compounds with potent broad-spectrum antibacterial activity. This suggests their potential as new antimicrobial agents, especially in the context of drug-resistant bacterial infections (Al-Wahaibi et al., 2020).

Inhibition of Enzymes in Cancer and Malaria

  • Analogues of these compounds have been evaluated as inhibitors of the enzyme NQO2, which is of interest in cancer chemotherapy and malaria treatment. This research opens pathways for their use in addressing these significant global health challenges (Alnabulsi et al., 2018).

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H15N3O4/c23-19(12-14-4-2-1-3-5-14)21-20-13-17-10-11-18(26-17)15-6-8-16(9-7-15)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+

InChI Key

MMRCYJSCKXDLSJ-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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